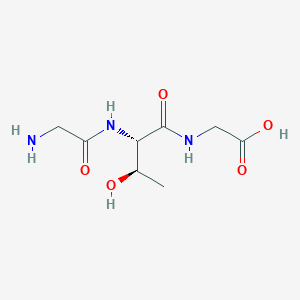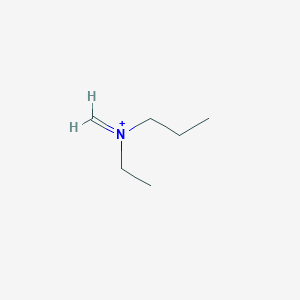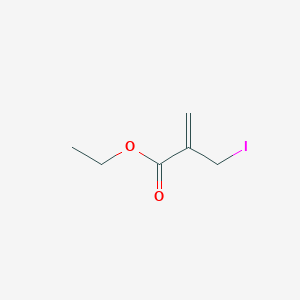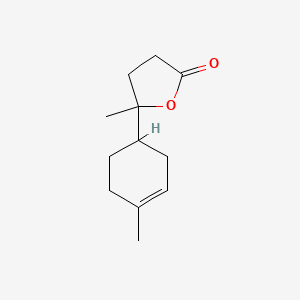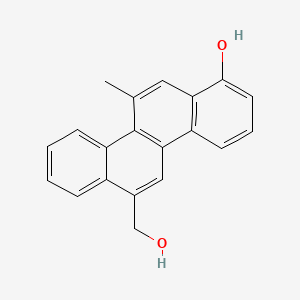
6-(Hydroxymethyl)-11-methylchrysen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)-11-methylchrysen-1-ol is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by the presence of a hydroxymethyl group (-CH₂OH) and a methyl group (-CH₃) attached to a chrysen-1-ol backbone. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-11-methylchrysen-1-ol typically involves multi-step organic reactions. One common method is the hydroxymethylation of a chrysen-1-ol derivative. This process can be achieved through the reaction of formaldehyde with the active C-H bonds in the chrysen-1-ol structure . The reaction conditions often include the use of a base catalyst and controlled temperature to ensure the selective formation of the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxymethylation processes. These processes utilize formaldehyde and suitable catalysts to achieve high yields. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hydroxymethyl)-11-methylchrysen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form a methyl group from the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-(Carboxymethyl)-11-methylchrysen-1-ol.
Reduction: Formation of 6-Methyl-11-methylchrysen-1-ol.
Substitution: Formation of various substituted chrysen-1-ol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Hydroxymethyl)-11-methylchrysen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 6-(Hydroxymethyl)-11-methylchrysen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxymethyl-7,8-Dihydropterin: A compound with a similar hydroxymethyl group but different core structure.
6-Hydroxymethylpterin Diphosphate: Another compound with a hydroxymethyl group, used in different biological contexts
Uniqueness
6-(Hydroxymethyl)-11-methylchrysen-1-ol is unique due to its specific polycyclic aromatic hydrocarbon structure combined with the hydroxymethyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
84249-64-9 |
|---|---|
Formule moléculaire |
C20H16O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
6-(hydroxymethyl)-11-methylchrysen-1-ol |
InChI |
InChI=1S/C20H16O2/c1-12-9-17-15(7-4-8-19(17)22)18-10-13(11-21)14-5-2-3-6-16(14)20(12)18/h2-10,21-22H,11H2,1H3 |
Clé InChI |
DCVNYJHTHFIQTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC=C2O)C3=C1C4=CC=CC=C4C(=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


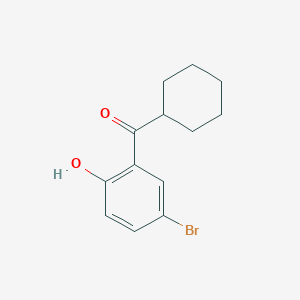
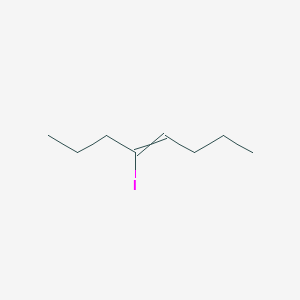
![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)
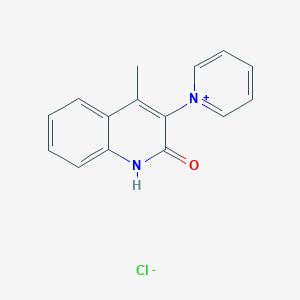

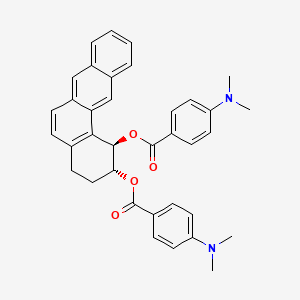
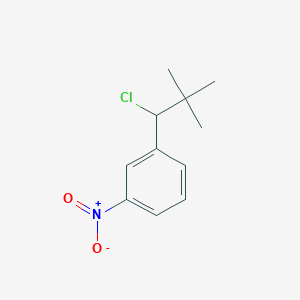
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)


